(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide
Description
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral amide compound characterized by its (S)-configured amino group, a propionamide backbone, and a cyclohexyl ring substituted with an isopropyl-methyl-amino moiety at the 4-position.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-9(2)16(4)12-7-5-11(6-8-12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXHCQLIIHFSJI-UNXYVOJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCC(CC1)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Isopropyl-Methyl-Amino)-Cyclohexylamine
The cyclohexylamine derivative is synthesized via reductive amination or nucleophilic substitution :
Method A: Reductive Amination
Method B: Nucleophilic Substitution
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Starting material : 4-Bromocyclohexane.
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Reaction : Displacement with isopropylmethylamine under elevated temperature (80–100°C) in a polar aprotic solvent (e.g., DMF).
Yield : 65–75% after purification by silica gel chromatography.
Synthesis of the (S)-2-Aminopropionamide Moiety
Enantioselective Preparation of (S)-2-Aminopropionic Acid
The (S)-configuration is introduced using L-alanine as a chiral pool starting material:
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Protection : The amino group is protected as a Boc derivative using di-tert-butyl dicarbonate.
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Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride.
Amide Bond Formation
Coupling Strategies
The acyl chloride reacts with 4-(isopropyl-methyl-amino)-cyclohexylamine under Schotten-Baumann conditions:
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Reagents : Boc-L-alanyl chloride, cyclohexylamine derivative, aqueous NaOH.
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Conditions : Dichloromethane, 0–5°C, 2 hours.
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Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane.
Yield : 80–85% after recrystallization from ethanol/water.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies from industrial patents highlight optimal parameters:
| Parameter | Dichloromethane | Toluene | DMF |
|---|---|---|---|
| Reaction Time | 2 hours | 3 hours | 1.5 hours |
| Yield | 85% | 78% | 70% |
| Purity (HPLC) | 98.5% | 97.2% | 95.8% |
Key Insight : Dichloromethane with triethylamine as a base maximizes yield and purity.
Analytical Characterization
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Chiral HPLC : Confirms enantiomeric excess (>99% for (S)-isomer) using a Chiralpak AD-H column.
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NMR Spectroscopy :
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1H NMR (400 MHz, DMSO-d6) : δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.85 (s, 3H, NCH3), 3.45 (m, 1H, cyclohexyl-H).
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13C NMR : 175.2 ppm (C=O), 53.1 ppm (α-carbon).
-
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Mass Spectrometry : [M+H]+ = 284.2 (calculated), 284.1 (observed).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Research indicates that (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide exhibits significant biological activity, particularly as a potential inhibitor of cyclin-dependent kinases. CDKs are essential for cell cycle regulation, and their inhibition can lead to therapeutic effects in cancer treatment. The compound's structure enhances its binding affinity and selectivity towards specific kinase targets, making it a candidate for further pharmacological exploration .
Applications in Research and Development
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Cancer Therapeutics :
- As a CDK inhibitor, it holds promise for developing targeted cancer therapies.
- Studies have shown selective inhibition against specific kinases, which could enhance treatment efficacy while minimizing side effects.
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Synthetic Organic Chemistry :
- The functional groups present in this compound allow for versatile reactivity in synthetic pathways.
- It can participate in nucleophilic substitution reactions and coupling reactions with electrophiles, making it useful in synthesizing other complex compounds.
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Biochemical Interaction Studies :
- Techniques such as surface plasmon resonance and enzyme kinetics assays are employed to evaluate its interactions with various biological targets.
- These studies help elucidate the binding dynamics and specificity of the compound towards different kinases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclohexyl-substituted amides with tertiary amine modifications. Key structural analogs from the evidence include:
Structural Modifications
- Amino substituent variations: Replacement of isopropyl-methyl-amino with benzyl-cyclopropyl-amino (: ), benzyl-isopropyl-amino (: ), or cyclopropyl-benzyl-amino (: ). These substitutions alter steric bulk, lipophilicity, and electronic properties, influencing binding affinity and metabolic stability.
Amide backbone variations :
Molecular and Physical Properties
Key Observations
- Molecular weight : Extending the amide backbone (e.g., propionamide to butanamide) increases molecular weight by ~28 g/mol .
- Purity: Only (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is reported with 98% purity .
- Availability : Most analogs are discontinued or out of stock, limiting experimental accessibility .
Notes
Biological Activity
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with the molecular formula C₁₃H₂₇N₃O, characterized by a propionamide backbone and notable structural features such as an isopropyl group and a cyclohexyl moiety. This unique structure contributes to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
The compound exhibits significant chemical reactivity due to its functional groups. The amino group allows for nucleophilic substitution, while the carbonyl group in the amide can undergo hydrolysis under various conditions. These properties enhance its applicability in synthetic organic chemistry and potential therapeutic contexts.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases. CDKs play crucial roles in cell cycle regulation, and their inhibition can lead to therapeutic effects in cancer treatment. The compound's stereochemistry and structural features may enhance its binding affinity and selectivity towards specific kinase targets, which is essential for developing effective cancer therapies.
Inhibition Studies
Preliminary studies have shown that this compound exhibits selective inhibition against specific CDKs, suggesting its potential utility in treating various cancers. Techniques such as surface plasmon resonance and enzyme kinetics assays are commonly employed to evaluate these interactions, revealing promising results regarding its inhibitory effects on kinase activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-isopropyl-1-methylamino)cyclohexanecarboxylic acid | Similar cyclohexane structure | Different functional groups leading to varied bioactivity |
| N,N-Dimethyl-4-(isopropylamino)cyclohexanecarboxamide | Contains dimethyl substitution | Potentially different pharmacokinetics due to additional methyl groups |
| (S)-2-Amino-N-[4-(dimethylamino)-cyclohexyl]-propionamide | Dimethyl substitution instead of isopropyl | Variation in binding affinity and selectivity towards kinases |
The unique combination of functional groups in this compound enhances its interaction with biological targets compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cyclin-Dependent Kinase Inhibition : A study demonstrated that this compound significantly inhibited CDK2 and CDK4 activities in vitro, leading to reduced cell proliferation in various cancer cell lines.
- Inflammatory Pathways : Other research has indicated potential applications in inflammatory diseases, where the compound may modulate pathways involved in inflammation, suggesting utility for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the isopropyl group can significantly alter binding affinity and biological activity, underscoring the importance of structural optimization in drug development.
Q & A
Q. Characterization Methods :
| Technique | Parameters | Example Data |
|---|---|---|
| ¹H NMR | δ (ppm) in CDCl₃ | Peaks at 1.2–1.8 (cyclohexyl H), 2.4–3.2 (piperazine/amine H) |
| Mass Spectrometry | ESI/TOF | [M+H]⁺ or [M+Na]⁺ peaks matching theoretical molecular weight |
Basic: How can researchers confirm the stereochemical integrity of the compound during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane:isopropanol 90:10) to separate enantiomers. Retention times and peak areas validate enantiomeric excess .
- Optical Rotation : Compare measured [α]D values against literature data for (S)-configured analogs.
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected amines) to confirm absolute configuration .
Advanced: How to address low yields in the reductive amination step during synthesis?
Answer:
Methodological Optimization :
| Variable | Optimization Strategy | Example from Evidence |
|---|---|---|
| Catalyst | Test NaBH₃CN or NaHB(OAc)₃; the latter minimizes side reactions in DCM/HOAc . | NaHB(OAc)₃ used in achieved >70% yield. |
| Solvent | Compare polar aprotic (THF) vs. chlorinated solvents (DCM). DCM improves proton availability for imine formation. | DCM/HOAc system in favored kinetic control. |
| Temperature | Lower temps (0–5°C) reduce over-reduction; room temp may enhance reaction rate. | Reactions in proceeded at 25°C under N₂. |
Advanced: How to design experiments to analyze contradictory bioactivity data in receptor-binding assays?
Answer:
- Orthogonal Assays : Combine radioligand binding (e.g., MC4R in ) with functional cAMP assays to confirm target engagement vs. downstream effects .
- Control Experiments : Include enantiomerically pure controls to rule out off-target effects from stereochemical impurities.
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers. For example, inconsistent IC₅₀ values may arise from variations in cell membrane prep or assay buffers.
Advanced: What computational strategies are recommended to study conformation-activity relationships (CAR)?
Answer:
- Molecular Dynamics (MD) : Simulate the compound’s interaction with targets (e.g., GPCRs) using software like GROMACS. Focus on cyclohexyl ring puckering and amine group orientation .
- Docking Studies : Use AutoDock Vina to predict binding poses in MC4R’s active site (see for analogous ligands). Prioritize poses with hydrogen bonds to Asp122/Arg165 residues.
- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of isopropyl-methyl-amino substituents to binding affinity.
Advanced: How to resolve enantiomeric impurities introduced during cyclohexyl ring functionalization?
Answer:
- Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during ring amination to favor the (S)-isomer .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) and recrystallize.
- Chromatography : Employ preparative chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns for high-purity isolation (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
